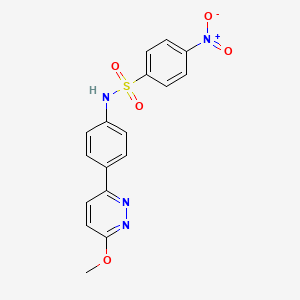

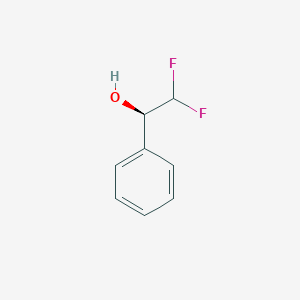

(R)-1-Phenyl-2,2-difluoroethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-Phenyl-2,2-difluoroethanol, also known as (R)-1-phenyl-2,2-difluoroethanol or (R)-1-phenyl-2,2-difluoroethanol, is a chiral, fluorinated alcohol that has recently been studied for its potential applications in medicinal chemistry. It has been found to be a useful synthetic intermediate for the preparation of several important drugs, such as the anti-cancer agent, difluoromethylornithine. Additionally, its chirality makes it a potentially useful tool for the development of new chiral drugs. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for (R)-1-phenyl-2,2-difluoroethanol.

Applications De Recherche Scientifique

Synthesis and Immunomodulatory Activity

A study by Kiuchi et al. (2000) describes the synthesis of compounds with a phenyl ring, like (R)-1-Phenyl-2,2-difluoroethanol, and their evaluation for immunosuppressive activity, notably in the context of organ transplantation (Kiuchi et al., 2000).

Analytical Chemistry and Spectroscopy

The work by Xavier et al. (2015) focuses on the spectroscopic analysis of 1-phenyl-1-propanol, a compound structurally related to (R)-1-Phenyl-2,2-difluoroethanol, highlighting its application in understanding the molecular structure and properties (Xavier et al., 2015).

Rotational Spectroscopy and Conformational Dynamics

Carlson et al. (2018) explored the rotational spectrum and conformational landscape of 1-phenyl-2,2,2-trifluoroethanol, providing insights into the molecular dynamics and structure of such compounds (Carlson et al., 2018).

Enantioselective Synthesis and Catalysis

The study by Asami et al. (2015) investigates the use of (R)-1-phenylethylamine-derived amino alcohols, related to (R)-1-Phenyl-2,2-difluoroethanol, in catalyzing the enantioselective addition of diethylzinc to aldehydes, a process crucial in pharmaceutical synthesis (Asami et al., 2015).

Liquid Crystalline Polyacetylenes Synthesis

Kong and Tang (1998) described the synthesis of liquid crystalline polyacetylenes containing phenyl benzoate mesogens, demonstrating the materials science applications of phenyl-based compounds similar to (R)-1-Phenyl-2,2-difluoroethanol (Kong & Tang, 1998).

Hydroxylation and Oxidation Studies

Ottenbacher et al. (2018) explored the benzylic hydroxylation of arylalkanes, a process where compounds like (R)-1-Phenyl-2,2-difluoroethanol could be used, showcasing its potential in organic synthesis (Ottenbacher et al., 2018).

Conformational Studies in the Presence of Water

Carlson et al. (2022) investigated the conformational dynamics of the 1:1 adduct of 1-phenyl-2,2,2-trifluoroethanol with water, providing insight into the interaction of fluoroalcohols like (R)-1-Phenyl-2,2-difluoroethanol with water molecules (Carlson et al., 2022).

Propriétés

IUPAC Name |

(1R)-2,2-difluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGEQHDLLDHZ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Phenyl-2,2-difluoroethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2860031.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2860037.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2860038.png)